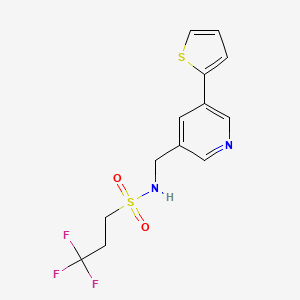

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by the introduction of the trifluoromethyl group and the sulfonamide moiety. Common synthetic routes may involve:

Paal–Knorr Reaction: This reaction is used for the synthesis of thiophene derivatives by condensing 1,4-dicarbonyl compounds with phosphorus pentasulfide.

Suzuki–Miyaura Coupling: This widely-applied transition metal-catalyzed reaction forms carbon–carbon bonds under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide may inhibit inflammatory pathways. This is likely mediated through the modulation of cytokine production, which is critical in many inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The exact mechanisms are still under investigation, but it is hypothesized that the compound interacts with key signaling pathways involved in cancer progression.

In Vitro Studies

In vitro assays have demonstrated significant biological activity. For example, compounds structurally related to this sulfonamide have shown the ability to inhibit the NLRP3 inflammasome, a crucial component of the innate immune response:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound D (related) | 0.91 | Highly selective NLRP3 inhibitor |

| Compound 13 (related) | Not specified | Exhibited cytotoxicity at higher concentrations |

These findings suggest that the sulfonamide moiety is critical for maintaining inhibitory activity against the inflammasome.

Case Studies

Recent case studies have highlighted the potential applications of this compound in various therapeutic areas:

Anti-inflammatory Applications

A study published in a peer-reviewed journal indicated that derivatives of this sulfonamide could significantly reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

Cancer Therapy

In another investigation, cell lines treated with this compound exhibited reduced viability and increased apoptosis compared to untreated controls. The study emphasized the need for further exploration into its mechanism and potential as a cancer therapeutic agent.

Mecanismo De Acción

The mechanism of action of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit carboxylesterase activity and mitochondrial complex II activity . The exact molecular pathways and targets would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Thenoyltrifluoroacetone: A compound with a similar trifluoromethyl group and thiophene ring, used as an inhibitor of carboxylesterase activity.

Indole Derivatives: Compounds with similar structural motifs, such as indole rings, which have been studied for their biological activities.

Uniqueness

3,3,3-trifluoro-N-((5-(thiophen-2

Actividad Biológica

3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a synthetic compound that incorporates a trifluoromethyl group, a thiophene ring, and a pyridine moiety. This unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features the following structural components:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Thiophene Ring : Known for its electronic properties and interaction with biological targets.

- Pyridine Ring : Involved in various chemical reactions and biological interactions.

The mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carboxylesterase activity and mitochondrial complex II activity, suggesting a role in metabolic modulation.

- Targeting Inflammasomes : Research indicates potential inhibitory effects on the NLRP3 inflammasome, which plays a crucial role in innate immunity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity. For instance:

- NLRP3 Inflammasome Inhibition : Compounds structurally related to this sulfonamide have shown to inhibit the NLRP3 inflammasome with varying potencies. The sulfonamide moiety is critical for maintaining inhibitory activity .

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound D (related) | 0.91 | Highly selective NLRP3 inhibitor |

| Compound 13 (related) | Not specified | Exhibited cytotoxicity at higher concentrations |

Cytotoxicity Assessment

Cytotoxicity was evaluated in J774A.1 macrophage cells and HEK293 cells. Most compounds tested did not show significant cytotoxicity at concentrations up to 10 μM, except for specific analogs which exhibited reduced cell viability .

Case Studies

- NLRP3 Inhibitors Development : A study focused on sulfonamide-based inhibitors identified this compound as a promising candidate for further development due to its selective inhibition of the NLRP3 inflammasome .

- Structure Activity Relationship (SAR) : Research exploring SAR indicated that modifications to the sulfonamide moiety can significantly affect potency and selectivity against specific targets, highlighting the importance of structural integrity in drug design .

Future Directions

Further research is needed to explore:

- In Vivo Efficacy : Testing in animal models to confirm the therapeutic potential and safety profile.

- Optimization of Pharmacokinetics : Modifications to enhance bioavailability and reduce toxicity.

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S2/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCRQMHMPHMNRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.